REACTION_CXSMILES
|
[CH:1]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.B#B.CSC.O.[OH-].[Na+]>O1CCCC1>[CH:1]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|
|
Name
|
6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepin-6-one
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC(CC=3N(C21)C=CC3)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diborane dimethylsulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B.CSC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran is removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residual aqueous mixture extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2NCCC=3N(C21)C=CC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.065 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |